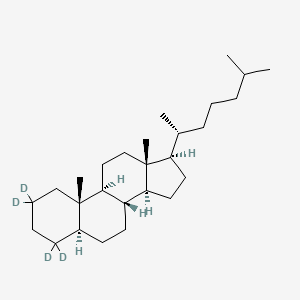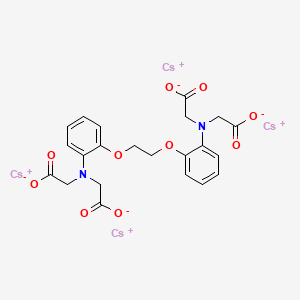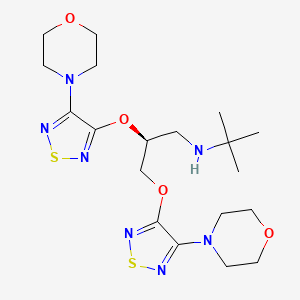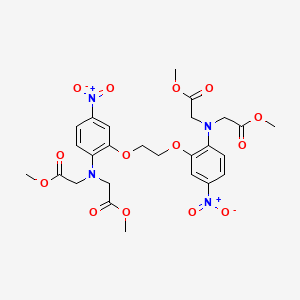
Sulthiame-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulthiame-d4 is a deuterated form of Sulthiame, a sulfonamide and carbonic anhydrase inhibitor. Sulthiame is primarily used as an anticonvulsant in the treatment of benign focal epilepsies of childhood and other refractory epilepsies . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic profiles of Sulthiame .
Mechanism of Action
- Sulthiame primarily targets carbonic anhydrase 2 (CA2) . CA2 is an enzyme involved in catalyzing the reversible hydration of carbon dioxide to bicarbonate ions. It plays a crucial role in maintaining acid-base balance and regulating pH in various tissues, including the brain.
Target of Action
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulthiame-d4 is synthesized by incorporating deuterium atoms into the Sulthiame molecule. The process involves the substitution of hydrogen atoms with deuterium, typically using deuterated reagents and solvents. The specific synthetic route may vary, but it generally includes the following steps:
Deuteration of Precursors: The starting materials are deuterated using deuterated reagents.
Formation of this compound: The deuterated precursors undergo a series of chemical reactions to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes, ensuring high purity and yield. The production is carried out under controlled conditions to maintain the integrity of the deuterated compound .
Chemical Reactions Analysis
Types of Reactions: Sulthiame-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonamides .
Scientific Research Applications
Sulthiame-d4 is widely used in scientific research due to its unique properties:
Pharmacokinetic Studies: The deuterated form is used to study the absorption, distribution, metabolism, and excretion of Sulthiame.
Metabolic Profiling: this compound helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: It is used in the development of new anticonvulsant drugs by providing insights into the drug’s behavior in the body.
Biological Research: this compound is used to study the effects of carbonic anhydrase inhibition in various biological systems.
Comparison with Similar Compounds
Acetazolamide: Another carbonic anhydrase inhibitor used as an anticonvulsant and diuretic.
Topiramate: A broad-spectrum anticonvulsant that also inhibits carbonic anhydrase.
Zonisamide: An anticonvulsant with multiple mechanisms of action, including carbonic anhydrase inhibition.
Uniqueness of Sulthiame-d4: this compound is unique due to its deuterated nature, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can lead to differences in the metabolic stability and half-life of the compound, making it a valuable tool in drug development and research .
Properties
CAS No. |
1795021-05-4 |
|---|---|
Molecular Formula |
C10H14N2O4S2 |
Molecular Weight |
294.376 |
IUPAC Name |
2,3,5,6-tetradeuterio-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H14N2O4S2/c11-18(15,16)10-5-3-9(4-6-10)12-7-1-2-8-17(12,13)14/h3-6H,1-2,7-8H2,(H2,11,15,16)/i3D,4D,5D,6D |
InChI Key |
HMHVCUVYZFYAJI-LNFUJOGGSA-N |
SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N |
Synonyms |
4-(Tetrahydro-1,1-dioxido-2H-1,2-thiazin-2-yl)benzenesulfonamide-d4; 4-(Tetrahydro-2H-1,2-thiazin-2-yl)benzenesulfonamide-d4 S,S-Dioxide; 2-(p-Sulfamoylphenyl)-tetrahydro-2H-1,2-thiazine-d4 1,1-Dioxide; Bayer A 168-d4; Conadil-d4; Contravul-d4; Elisa |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester](/img/structure/B586917.png)
![1,4-Dioxaspiro[4.4]nonane-7-carbonitrile](/img/structure/B586921.png)
![Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B586926.png)
![N-[2-[5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B586927.png)

-(+)-TimololEther](/img/structure/B586931.png)

